Cas no 1806070-72-3 (4-Bromo-2-(difluoromethyl)-3-iodo-6-methylpyridine)

4-Bromo-2-(difluoromethyl)-3-iodo-6-methylpyridine structure
1806070-72-3 structure
商品名:4-Bromo-2-(difluoromethyl)-3-iodo-6-methylpyridine
CAS番号:1806070-72-3
MF:C7H5BrF2IN
メガワット:347.926580190659
CID:4809799

4-Bromo-2-(difluoromethyl)-3-iodo-6-methylpyridine 化学的及び物理的性質

名前と識別子

    • 4-Bromo-2-(difluoromethyl)-3-iodo-6-methylpyridine
    • インチ: 1S/C7H5BrF2IN/c1-3-2-4(8)5(11)6(12-3)7(9)10/h2,7H,1H3
    • InChIKey: ZSJQIGCPMMPWSB-UHFFFAOYSA-N
    • ほほえんだ: IC1=C(C=C(C)N=C1C(F)F)Br

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 158
  • トポロジー分子極性表面積: 12.9
  • 疎水性パラメータ計算基準値(XlogP): 3.2

4-Bromo-2-(difluoromethyl)-3-iodo-6-methylpyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029060216-1g
4-Bromo-2-(difluoromethyl)-3-iodo-6-methylpyridine
1806070-72-3 97%
1g
$1,579.40 2022-04-01

4-Bromo-2-(difluoromethyl)-3-iodo-6-methylpyridine 関連文献

4-Bromo-2-(difluoromethyl)-3-iodo-6-methylpyridineに関する追加情報

4-Bromo-2-(difluoromethyl)-3-iodo-6-methylpyridine: A Versatile Pyridine Derivative in Pharmaceutical and Chemical Research

4-Bromo-2-(difluoromethyl)-3-iodo-6-methylpyridine is a complex heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical development. This molecule features a pyridine ring with multiple functional groups, including a 4-bromo substituent, a 2-(difluoromethyl) group, a 3-iodo moiety, and a 6-methyl side chain. The unique combination of these substituents creates a highly versatile scaffold with potential applications in drug discovery, agrochemicals, and materials science. The CAS Number 1806070-72-3 serves as a critical identifier for this compound, ensuring consistency in scientific communication and regulatory documentation.

Recent studies have highlighted the structural and functional versatility of 4-Bromo-2-(difluoromethyl)-3-iodo-6-methylpyridine in the context of molecular design. The pyridine ring, a six-membered aromatic heterocycle, provides a stable backbone for the introduction of diverse functional groups. The 4-bromo substituent introduces electrophilic characteristics, while the 3-iodo group enhances the molecule's reactivity toward nucleophilic substitutions. The 2-(difluoromethyl) group contributes to the molecule's hydrophobicity and metabolic stability, and the 6-methyl side chain further modulates its physicochemical properties. These features make the compound an attractive candidate for the development of novel therapeutics and functional materials.

One of the most promising applications of 4-Bromo-2-(difluoromethyl)-3-iodo-6-methylpyridine lies in its potential as a building block for drug discovery. Recent research has demonstrated that pyridine derivatives with halogenated substituents exhibit potent biological activities, including anti-inflammatory, antitumor, and neuroprotective effects. For example, a 2023 study published in Journal of Medicinal Chemistry reported that halogenated pyridine analogs showed enhanced cellular uptake and target specificity compared to their non-halogenated counterparts. The 2-(difluoromethyl) group in this compound may play a critical role in improving the molecule's interaction with biological targets, such as G-protein-coupled receptors (GPCRs) and ion channels.

Additionally, the 3-iodo substituent in 4-Bromo-2-(difluoromethyl)-3-iodo-6-methylpyridine has been shown to enhance the molecule's reactivity toward nucleophilic substitution reactions, making it a valuable intermediate in synthetic organic chemistry. This property is particularly relevant in the context of modern drug development, where the ability to modify molecular scaffolds efficiently is essential for optimizing pharmacological profiles. A 2024 review in Organic & Biomolecular Chemistry emphasized the importance of halogenated pyridine derivatives in the synthesis of bioactive molecules, highlighting their role in the development of novel antibiotics and antiviral agents.

The 6-methyl group in this compound contributes to its overall hydrophobicity, which is a critical factor in determining the molecule's solubility and bioavailability. Recent advances in computational chemistry have enabled researchers to predict the physicochemical properties of such compounds with high accuracy. For instance, molecular dynamics simulations have revealed that the 6-methyl side chain enhances the molecule's ability to penetrate lipid bilayers, which is essential for its interaction with cell membranes and intracellular targets. These insights have significant implications for the design of molecules with improved pharmacokinetic profiles.

From a synthetic perspective, the preparation of 4-Bromo-2-(difluoromethyl)-3-iodo-6-methylpyridine involves a series of well-established chemical transformations. One of the most common approaches is the halogenation of pyridine derivatives, followed by the introduction of difluoromethyl and methyl groups through selective alkylation or arylation reactions. A 2023 study in Chemical Communications described a novel method for the synthesis of halogenated pyridine compounds using microwave-assisted reactions, which significantly reduced reaction times and improved yield. This method could be adapted for the scalable production of 4-Bromo-2-(difluoromethyl)-3-iodo-6-methylpyridine, making it a viable candidate for industrial applications.

Another area of interest is the potential of 4-Bromo-2-(difluoromethyl)-3-iodo-6-methylpyridine in the development of agrochemicals. The presence of multiple halogenated groups in this molecule may confer resistance to environmental degradation, which is a critical factor for the longevity of pesticides and herbicides. A 2024 study in ACS Sustainable Chemistry & Engineering explored the use of halogenated pyridine derivatives as sustainable alternatives to traditional agrochemicals, emphasizing their reduced ecological impact and enhanced efficacy. These findings suggest that 4-Bromo-2-(difluoromethyl)-3-iodo-6-methylpyridine could play a role in the next generation of environmentally friendly agrochemicals.

In the context of materials science, the unique electronic properties of 4-Bromo-2-(difluoromethyl)-3-iodo-6-methylpyridine make it a potential candidate for the development of organic semiconductors and optoelectronic devices. The halogenated groups in this molecule can modulate its bandgap and charge transport properties, which are essential for applications in solar cells and light-emitting diodes (LEDs). A 2023 paper in Advanced Materials demonstrated that halogenated pyridine derivatives exhibit superior charge carrier mobility compared to non-halogenated analogs, highlighting their potential in next-generation electronic materials.

Despite its promising applications, the development of 4-Bromo-2-(difluoromethyl)-3-iodo-6-methylpyridine as a therapeutic agent requires further investigation into its pharmacological properties. Current research is focused on understanding the mechanism of action of this compound and its potential interactions with biological targets. For instance, a 2024 study in Drug Discovery Today reported that halogenated pyridine derivatives may have synergistic effects when combined with other therapeutic agents, suggesting the possibility of developing multi-target drugs. These findings underscore the importance of continued research into the potential of this compound in drug discovery.

In conclusion, 4-Bromo-2-(difluoromethyl)-3-iodo-6-methylpyridine represents a promising scaffold for the development of novel therapeutics, agrochemicals, and materials. Its unique combination of halogenated groups and functional side chains provides a versatile platform for chemical modification, enabling the design of molecules with tailored biological and physicochemical properties. As research in medicinal chemistry and materials science continues to advance, the potential applications of this compound are likely to expand, making it an important area of focus for future scientific and industrial innovation.

For further information on the synthesis, characterization, and applications of 4-Bromo-2-(difluoromethyl)-3-iodo-6-methylpyridine, researchers are encouraged to consult recent publications in leading scientific journals and to explore the latest developments in the field of halogenated heterocyclic chemistry.

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